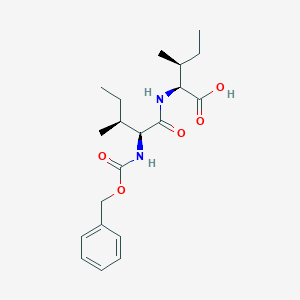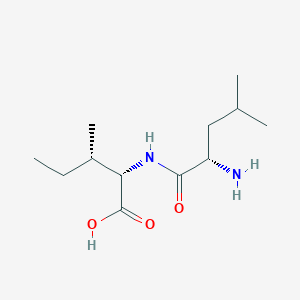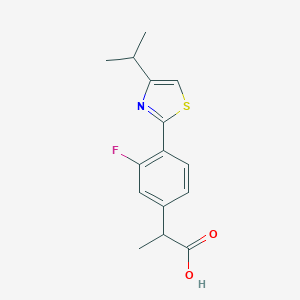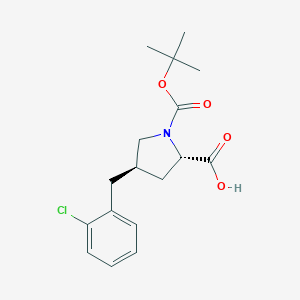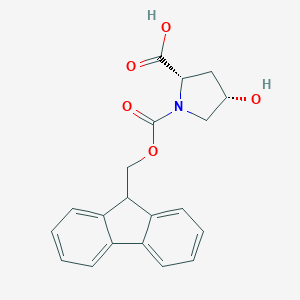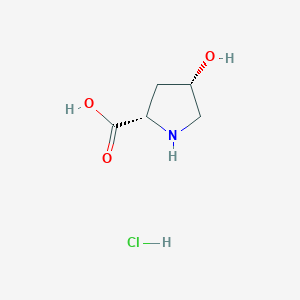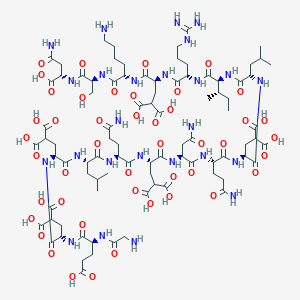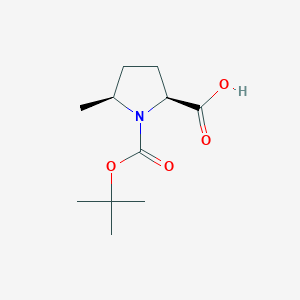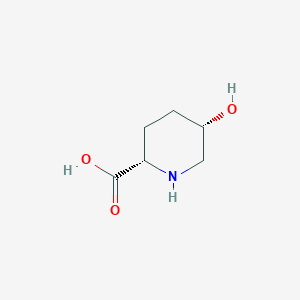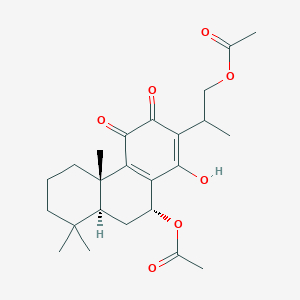![molecular formula C9H11NO B151378 Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI) CAS No. 126230-93-1](/img/structure/B151378.png)
Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI) is a heterocyclic compound that features a fused furan and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with sodium borohydride, leading to the formation of the desired furo[3,4-c]pyridine structure . This process includes a double reduction and double heterocyclization, resulting in the formation of the fused ring system.
Industrial Production Methods: While specific industrial production methods for Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI) are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the furan or pyridine rings, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under conditions like acidic or basic catalysis.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI) has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: The compound’s unique structural properties make it a candidate for use in materials science, including the development of novel polymers and advanced materials.
Mechanism of Action
The mechanism of action of Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
2,3-Dihydrofuro[2,3-b]pyridine: Another fused heterocyclic compound with similar structural features but different biological activities.
3,4-Dimethylpyridine: A simpler pyridine derivative with distinct chemical properties and applications.
Uniqueness: Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl-(9CI) is unique due to its fused furan and pyridine ring system, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
126230-93-1 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
3,3-dimethyl-1H-furo[3,4-c]pyridine |
InChI |
InChI=1S/C9H11NO/c1-9(2)8-5-10-4-3-7(8)6-11-9/h3-5H,6H2,1-2H3 |
InChI Key |
ZAORGRCJVDRJMS-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(CO1)C=CN=C2)C |
Canonical SMILES |
CC1(C2=C(CO1)C=CN=C2)C |
Synonyms |
Furo[3,4-c]pyridine, 1,3-dihydro-3,3-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




